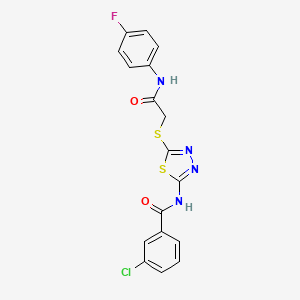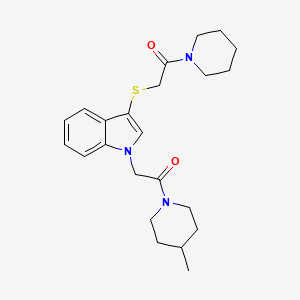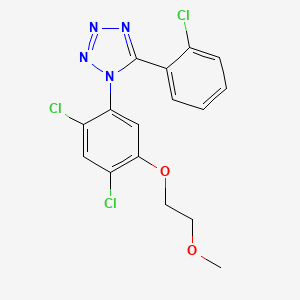
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is a compound known for its distinct molecular structure and significant implications in scientific research, particularly in the fields of chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide typically involves multi-step organic reactions starting from readily available precursors. One such method could involve:
Nitration: Nitration of 3-methylbenzene to introduce the nitro group.
Aromatic Substitution: Introduction of the fluoro group through a halogen exchange reaction.
Quinazolinone Synthesis: Construction of the quinazolinone ring system via cyclization of appropriate precursors.
Amide Formation: Formation of the final amide linkage through a coupling reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, large-scale production may involve optimizing these reactions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization might be employed for purification purposes, ensuring the compound meets the required standards for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide can undergo several types of chemical reactions:
Oxidation: Potential oxidation of the methyl group to form carboxylic acids.
Reduction: Reduction of the nitro group to an amine.
Substitution: Aromatic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or catalytic hydrogenation for reduction processes.
Substitution Reagents: Various nucleophiles like alkoxides or amines for substitution reactions.
Major Products
The major products of these reactions vary based on the specific conditions employed but typically involve the transformation of functional groups such as nitro to amine or methyl to carboxyl groups.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide is utilized in various scientific research fields due to its unique structural features:
Chemistry: As a precursor for synthesizing more complex molecular structures and as a probe in studying reaction mechanisms.
Biology: Its potential bioactivity can be investigated for inhibitory or modulatory effects on biological pathways.
Medicine: Exploration of its pharmacological properties for therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Possible applications in the development of novel materials or chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets:
Molecular Targets: Proteins, enzymes, or receptors that play critical roles in specific biological pathways.
Pathways Involved: Can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression patterns.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methyl-4-nitrobenzamide stands out due to its specific fluorinated quinazolinone structure, which may confer unique properties compared to other similar compounds.
Similar Compounds
Quinazolinone Derivatives: Other compounds in this family might share the core structure but differ in functional groups, leading to varied biological activities.
Fluoroaromatic Compounds: Similar compounds featuring fluorine substitution might display differences in reactivity and biological interactions.
This compound, with its unique features and versatile applications, remains a valuable subject of study in both academic and industrial research settings.
Eigenschaften
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O4/c1-13-11-15(7-10-21(13)28(31)32)22(29)26-20-12-16(8-9-18(20)24)27-14(2)25-19-6-4-3-5-17(19)23(27)30/h3-12H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWKRAKQKNWRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2743426.png)
![5-(furan-2-yl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-3-carboxamide](/img/structure/B2743428.png)

![N-cyclopentyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2743432.png)




![1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL hydrochloride](/img/structure/B2743439.png)

![3,3-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide](/img/structure/B2743442.png)
![10-(benzenesulfonyl)-N-(1-phenylpropan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2743446.png)

